Cas no 1251762-21-6 (pyrrolo[1,2-a]pyrazin-1-ylmethanol)
![pyrrolo[1,2-a]pyrazin-1-ylmethanol structure](https://ja.kuujia.com/scimg/cas/1251762-21-6x500.png)
pyrrolo[1,2-a]pyrazin-1-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-a]pyrazine-1-methanol
- pyrrolo[1,2-a]pyrazin-1-ylmethanol
- SCHEMBL3798363
- DTXSID701299445
- PB37821
- CS-0057526
- DB-210159
- 1251762-21-6
- SB20604
-
- インチ: InChI=1S/C8H8N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-5,11H,6H2
- InChIKey: SQMUSQJRSXDTCG-UHFFFAOYSA-N
- ほほえんだ: OCC1=NC=CN2C=CC=C12
計算された属性
- せいみつぶんしりょう: 148.063662883g/mol
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 37.5Ų
pyrrolo[1,2-a]pyrazin-1-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332994-250mg |
Pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95%+ | 250mg |
$1321 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-1G |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 1g |
¥ 5,629.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-500 MG |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 500MG |
¥ 4,501.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-250 MG |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 250MG |
¥ 2,257.00 | 2022-10-13 | |
Chemenu | CM332994-500mg |
Pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95%+ | 500mg |
$672 | 2022-06-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-100 MG |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 100MG |
¥ 2,250.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-250 MG |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 250MG |
¥ 3,379.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-1g |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 1g |
¥5626.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-250.0mg |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 250.0mg |
¥2255.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121074-100mg |
pyrrolo[1,2-a]pyrazin-1-ylmethanol |
1251762-21-6 | 95% | 100mg |
¥1411.0 | 2024-04-25 |
pyrrolo[1,2-a]pyrazin-1-ylmethanol 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
pyrrolo[1,2-a]pyrazin-1-ylmethanolに関する追加情報
Pyrrolo[1,2-a]pyrazin-1-ylmethanol: A Comprehensive Overview
Pyrrolo[1,2-a]pyrazin-1-ylmethanol, also known by its CAS number 1251762-21-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and potential applications in drug discovery. The name pyrrolo[1,2-a]pyrazin-1-ylmethanol reflects its structural composition, combining a pyrrole ring fused with a pyrazine ring and a methanol group attached at the 1-position.
The synthesis of pyrrolo[1,2-a]pyrazin-1-ylmethanol involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production, making this compound more accessible for further research and commercial applications.
One of the most promising applications of pyrrolo[1,2-a]pyrazin-1-ylmethanol lies in its potential as a building block for drug development. The compound's unique structure allows for various functional group modifications, enabling researchers to explore its pharmacological properties. Recent studies have demonstrated its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous diseases including cancer and neurodegenerative disorders.
In addition to its role in drug discovery, pyrrolo[1,2-a]pyrazin-1-ylmethanol has shown potential in agrochemical applications. Its ability to interact with plant metabolites and influence enzymatic activities makes it a candidate for developing novel pesticides or growth regulators. Researchers are currently investigating its efficacy in controlling plant pathogens and enhancing crop resilience under stress conditions.
From a structural standpoint, pyrrolo[1,2-a]pyrazin-1-ylmethanol exhibits a high degree of rigidity due to the fused ring system. This rigidity is advantageous in medicinal chemistry as it can enhance molecular stability and bioavailability. Furthermore, the presence of hydroxymethyl group at the 1-position introduces hydrophilic properties, which can be exploited to improve solubility and absorption characteristics in drug delivery systems.
Recent advancements in computational chemistry have also contributed significantly to understanding the properties of pyrrolo[1,2-a]pyrazin-1-ylmethanol. Molecular docking studies have revealed its potential to bind with high affinity to specific protein pockets, suggesting its role as a lead compound in structure-based drug design. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, further aiding in rationalizing its chemical behavior.
In conclusion, pyrrolo[1,2-a]pyrazin-1-ylmethanol (CAS No: 1251762-21-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovations.
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